molecular formula C14H21NO B3953417 N-ethyl-2-methyl-N-phenylpentanamide

N-ethyl-2-methyl-N-phenylpentanamide

Cat. No.: B3953417
M. Wt: 219.32 g/mol
InChI Key: ITUGGQYXGKNPGC-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-N-phenylpentanamide is a substituted pentanamide featuring a five-carbon backbone (pentanoyl chain) with a methyl group at the second carbon. The nitrogen atom is bonded to an ethyl group and a phenyl ring, creating a branched, lipophilic structure. This compound’s molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol (calculated based on IUPAC nomenclature rules).

Properties

IUPAC Name

N-ethyl-2-methyl-N-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-9-12(3)14(16)15(5-2)13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUGGQYXGKNPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-N-phenylpentanamide typically involves the reaction of N-ethyl-2-methylpentanamide with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-N-phenylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

N-ethyl-2-methyl-N-phenylpentanamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research explores its pharmacological properties, including potential analgesic or anti-inflammatory effects.

    Industry: It is utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-ethyl-2-methyl-N-phenylpentanamide with structurally or functionally related amides, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Uses/Significance References
This compound C₁₄H₂₁NO N-ethyl, N-phenyl, 2-methyl-pentanoyl 219.32 (calculated) Theoretical applications: Potential agrochemical/pharmaceutical intermediate. N/A
Alachlor C₁₄H₂₀ClNO₂ N-methoxymethyl, 2-chloro, N-(2,6-diethylphenyl) 269.77 Herbicide: Inhibits weed growth by disrupting fatty acid elongation.
Dimethenamid C₁₂H₁₈ClNO₂S N-(2-methoxy-1-methylethyl), 2-chloro, 2,4-dimethyl-3-thienyl 283.80 Herbicide: Controls grasses and broadleaf weeds in corn and soybeans.
N-methyl-Neodecanamide C₁₁H₂₃NO Branched C₉ chain (2-ethyl, 2-propyl), N-methyl 185.31 Industrial applications: Surfactant or solvent precursor.
N-[2-(diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O N-(2-diethylaminoethyl), 2-phenylacetyl 234.34 Pharmacological interest: Potential CNS activity due to tertiary amine group.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Chloro and thienyl groups in alachlor and dimethenamid enhance herbicidal activity by increasing electrophilicity and target binding .
  • The phenyl group in this compound may improve lipid membrane permeability compared to aliphatic analogs (e.g., Neodecanamide).

Molecular Weight and Solubility: Higher molecular weight in this compound (219 g/mol) vs.

Functional Group Diversity: The diethylaminoethyl group in C₁₄H₂₂N₂O introduces basicity, enabling protonation at physiological pH, a trait absent in the target compound .

Research Findings and Discussion

A. Agrochemical Analogs () :

Chloroacetamides like alachlor and pretilachlor share a 2-chloro substituent critical for inhibiting plant fatty acid biosynthesis. In contrast, this compound lacks this electrophilic group, suggesting non-herbicidal applications unless modified .

B. Branched-Chain Amides () :

Neodecanamide’s branched alkyl chain (C₁₁) confers high hydrophobicity, making it suitable for industrial solvents. The target compound’s linear pentanoyl chain with aromatic substituents may instead favor medicinal chemistry (e.g., kinase inhibitor scaffolds).

C. Pharmacological Potential () :

The tertiary amine in N-[2-(diethylamino)ethyl]-2-phenylacetamide enables interactions with neurotransmitter receptors. While the target compound lacks such groups, its phenyl and ethyl substituents could facilitate π-π stacking or hydrophobic binding in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-2-methyl-N-phenylpentanamide
Reactant of Route 2
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